6-O-α-Maltosyl-β-cyclodextrin is a modified derivative of β-cyclodextrin, characterized by the substitution of a maltose unit at the sixth hydroxyl position of the cyclodextrin ring. This compound is notable for its ability to form inclusion complexes with various hydrophobic molecules, particularly cholesterol, enhancing their solubility and bioavailability. It has the Chemical Abstracts Service number 104723-60-6 and a molecular formula of , with a molecular weight of approximately 1459.27 g/mol .
6-O-α-Maltosyl-β-cyclodextrin is synthesized through enzymatic processes, primarily using Pseudomonas isoamylase, which catalyzes the glycosidic bond formation between maltose and β-cyclodextrin . It falls under the classification of cyclodextrins, which are cyclic oligosaccharides derived from starch. Cyclodextrins are widely recognized for their ability to form inclusion complexes, making them valuable in pharmaceutical and food industries for improving solubility and stability of various compounds .
The synthesis of 6-O-α-Maltosyl-β-cyclodextrin involves the following key steps:
The molecular structure of 6-O-α-Maltosyl-β-cyclodextrin consists of a β-cyclodextrin core with a maltose unit attached at the sixth carbon position. The structural representation can be summarized as follows:
The compound exhibits a unique three-dimensional conformation that allows it to encapsulate hydrophobic guest molecules effectively .
6-O-α-Maltosyl-β-cyclodextrin participates in several chemical reactions primarily involving complexation with lipophilic compounds:
The mechanism through which 6-O-α-Maltosyl-β-cyclodextrin operates involves several steps:
The physical and chemical properties of 6-O-α-Maltosyl-β-cyclodextrin include:
The compound's properties make it suitable for various applications in pharmaceuticals and biotechnology .
6-O-α-Maltosyl-β-cyclodextrin has several scientific uses:
6-O-α-Maltosyl-β-cyclodextrin (G2-β-CD) is synthesized through highly specific enzymatic transglycosylation reactions. Pseudomonas isoamylase (EC 3.2.1.68) serves as a key biocatalyst, cleaving α-1,6-glycosidic linkages in starch-derived substrates like amylopectin or maltosyl-β-cyclodextrin precursors and facilitating the transfer of maltosyl units (G2) onto the primary hydroxyl side of β-cyclodextrin. This results in a mono-substituted derivative with an α-1,6-glycosidic bond between the maltose and β-CD [6] [9]. The reaction proceeds under mild aqueous conditions (typically pH 6.0–7.0 and 30–40°C), yielding a chemically defined product with a molecular weight of 1459.27 g/mol [6] [8].
Alternative pathways utilize archaeal enzymes like TreX from Sulfolobus solfataricus P2, a debranching enzyme exhibiting dual hydrolytic and transglycosylation activities. TreX specifically transfers maltosyl residues from donor molecules like maltosyl-β-CD (G2-β-CD) to acceptor G2-β-CD molecules, forming dimaltosyl-β-CD ((G₂)₂-β-CD) via α-1,6 linkages. Crucially, TreX shows no activity toward glucosyl-β-CD, confirming its requirement for a branched chain ≥ DP2 (degree of polymerization 2) [1]. Optimization studies reveal that excluding free β-CD (a mixed-type inhibitor, Ki = 55.6 µmol/mL) significantly enhances (G₂)₂-β-CD synthesis yield by eliminating feedback inhibition [1].
Table 1: Enzymatic Systems for G2-β-CD Synthesis
Enzyme | Source | Reaction Type | Key Substrate | Primary Product | Optimal Conditions |
---|---|---|---|---|---|
Pseudomonas isoamylase | Pseudomonas sp. | Debranching/Transfer | Amylopectin/G2-β-CD precursors | G2-β-CD | pH 6.0-7.0, 30-40°C [6] [9] |
TreX Debranching Enzyme | Sulfolobus solfataricus P2 | Transglycosylation | Maltosyl-β-CD (G2-β-CD) | Dimaltosyl-β-CD ((G₂)₂-β-CD) | 60-70°C, absence of β-CD [1] |
4-α-Glucanotransferase | Thermus aquaticus (TAαGT) | Cyclization | Debranched starch | Cycloamylose (CA) | Sequential treatment after isoamylase [9] |
The singular α-1,6-linked maltosyl branch on G2-β-CD profoundly alters its physicochemical behavior compared to unmodified β-CD. This modification disrupts the intramolecular hydrogen bonding network at the primary hydroxyl face of the β-CD torus. This disruption enhances both aqueous solubility and conformational flexibility, promoting deeper guest inclusion within the hydrophobic cavity [6] [8]. Structural analysis via 2D-ROESY NMR demonstrates that the maltosyl chain itself exhibits weak self-inclusion tendencies but predominantly extends outward, minimizing steric hindrance for guest binding [8].
The branching pattern significantly boosts cholesterol complexation efficacy. Phase solubility diagrams reveal G2-β-CD forms Ap-type higher-order complexes with free cholesterol (FC), exhibiting significantly greater solubilizing capacity than hydroxypropyl-β-cyclodextrin (HP-β-CD) at equivalent concentrations [8]. ROESY NMR cross-peaks between cholesterol protons (H4, H7, H12, H18, H19, H21, H26, H27) and G2-β-CD H3/H5 protons confirm insertion of the cholesterol steroid nucleus deep within the β-CD cavity, with the maltosyl branch facilitating stabilization through secondary interactions [8]. This optimized host-guest affinity is exploited in applications like drug encapsulation (e.g., polydatin inclusion complexes improving water solubility [6]) and cholesterol sequestration in Niemann-Pick Type C disease models [8].
Table 2: Impact of G2-β-CD Structure on Key Properties
Structural Feature | Consequence | Functional Advantage |
---|---|---|
α-1,6-Maltosyl Branch (C6) | Disruption of H-bond network at primary rim; Increased cavity accessibility. | Enhanced aqueous solubility; Reduced aggregation tendency. |
Mono-Substitution | Defined molecular weight (1459.27 g/mol); Homogeneous chemical structure. | Reproducible synthesis; Predictable complexation behavior; Regulatory acceptability. |
Extended Maltosyl Chain | Outward chain extension; Weak transient self-inclusion. | Minimal cavity blockage; Potential for secondary stabilization of included guests. |
Precise Branch Position (C6) | Controlled steric environment near cavity entrance. | Optimized guest association/dissociation kinetics; Tailored selectivity for guest shapes. |
G2-β-CD exemplifies the advantages of mono-substituted, chemically defined cyclodextrin derivatives over heterogeneous, poly-substituted counterparts like HP-β-CD. While HP-β-CD is a mixture of isomers with varying degrees of substitution (DS) of 2-hydroxypropyl groups on the β-CD hydroxyls, G2-β-CD is a single isomer with a specific, well-characterized structure [8]. This homogeneity translates to consistent and predictable physicochemical properties: G2-β-CD solutions exhibit significantly lower viscosity and lack measurable surface activity compared to HP-β-CD solutions at equivalent concentrations (e.g., 300 mM), critical attributes for injectable formulations requiring low resistance during administration and minimal risk of protein denaturation [8].
Functionally, the defined maltosyl branch offers targeted advantages. Glycodendrimer conjugates built using defined mono-substituted CDs (like G2-β-CD scaffolds) demonstrate optimized lectin-binding avidity due to controlled spatial presentation of sugar ligands, outperforming constructs based on randomly substituted poly-CD carriers [4]. In contrast, the random substitution pattern in HP-β-CD leads to batch-to-batch variability and complex pharmacokinetics. Although HP-β-CD shows therapeutic efficacy in Niemann-Pick Type C disease, G2-β-CD's defined structure facilitates clearer structure-activity relationships and potentially improved safety profiles [8]. Furthermore, synthesis of mono-substituted derivatives like G2-β-CD can achieve high purity (>98%), bypassing the challenges of separating complex mixtures inherent to poly-substituted CDs [6] [12].
Table 3: Mono-Substituted vs. Poly-Substituted β-CD Derivatives
Characteristic | G2-β-CD (Mono-Substituted) | HP-β-CD (Poly-Substituted) | Functional Implication |
---|---|---|---|
Chemical Definition | Single isomer; Specific structure (C₅₄H₉₀O₄₅); MW = 1459.27 g/mol. | Mixture of isomers; Variable DS (e.g., 4-8); Average MW ~ 1400 g/mol. | G2-β-CD: Predictable behavior, reproducible synthesis. HP-β-CD: Batch variability, complex characterization. |
Solution Properties | Low viscosity; No significant surface tension change vs. water. | Higher viscosity; Reduced surface tension. | G2-β-CD: Preferred for injectables (ease of administration, lower protein denaturation risk) [8]. |
Complexation Behavior | Forms defined Ap-type complexes (e.g., with cholesterol). | Complexation influenced by average DS and substitution pattern. | G2-β-CD: More predictable and potentially stronger complex stoichiometry. |
Purity & Characterization | High purity achievable (>98%); Straightforward analysis. | Inherent heterogeneity; Challenging purity assessment. | G2-β-CD: Simplified regulatory approval; Clear SAR. HP-β-CD: Requires control of mixture profile. |
Ligand Presentation | Ideal scaffold for precise multivalent glycoconjugates [4]. | Random substitution hinders controlled ligand display. | G2-β-CD: Superior for targeted drug delivery systems requiring specific receptor binding. |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: